4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one
Description
4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative featuring distinct substituents:
- Position 2: Methyl group.
- Position 4: 4-Methoxyphenylmethyl (a benzyl group with a methoxy substituent at the para position).
- Position 6: Phenyl group.
Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects, often modulated by substituent patterns .
Properties
CAS No. |
64657-96-1 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H18N2O2/c1-21-19(22)16(12-14-8-10-17(23-2)11-9-14)13-18(20-21)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
InChI Key |
WRQFQTYSMLRWHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)C2=CC=CC=C2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Characterization
The compound’s molecular formula is $$ \text{C}{19}\text{H}{18}\text{N}{2}\text{O}{2} $$, with a molecular weight of 306.4 g/mol. Key structural features include:
- A pyridazin-3(2H)-one core substituted at positions 2 (methyl group), 4 (4-methoxybenzyl group), and 6 (phenyl group).
- The IUPAC name 4-[(4-methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3-one reflects its substitution pattern.
- The SMILES string
CN1C(=O)C(=CC(=N1)C2=CC=CC=C2)CC3=CC=C(C=C3)OCconfirms the connectivity.
Synthetic Pathways and Reaction Mechanisms
Core Pyridazinone Formation
The pyridazin-3(2H)-one scaffold is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For this compound, methyl hydrazine is used to introduce the N-methyl group at position 2.
Example Reaction:
Introduction of the 4-Methoxybenzyl Group
The 4-methoxybenzyl moiety at position 4 is introduced via nucleophilic substitution or Friedel-Crafts alkylation.
Chlorination-Alkylation Strategy
- Chlorination : The pyridazinone intermediate is treated with phosphorus oxychloride ($$ \text{POCl}_3 $$) to generate a 4-chloro derivative.
- Alkylation : Reaction with 4-methoxybenzyl magnesium bromide (Grignard reagent) in tetrahydrofuran (THF) substitutes the chlorine atom with the 4-methoxybenzyl group.
Optimization Notes :
Alternative Route: Direct Functionalization
A one-pot synthesis involves cyclocondensation of a pre-functionalized 1,4-diketone containing the 4-methoxybenzyl group.
Steps :
- Synthesize the diketone 1-(4-methoxybenzyl)-4-phenylbutane-1,4-dione via Claisen condensation.
- React with methyl hydrazine in acetic acid to form the target compound in a single step.
Advantages :
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Chlorination-Alkylation | 52 | 98 | Sensitivity to moisture |
| One-Pot Functionalization | 68 | 95 | Diketone synthesis complexity |
Industrial-Scale Considerations
- Cost Efficiency : The one-pot method reduces solvent use but requires expensive diketone precursors.
- Safety : $$ \text{POCl}_3 $$ handling necessitates inert atmospheres and corrosion-resistant equipment.
- Green Chemistry : Recent advances explore biocatalytic cyclization using lipases, though yields remain suboptimal (≤45%).
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)-2-methyl-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone ring can be reduced under specific conditions to form dihydropyridazinones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylbenzyl derivatives, while reduction of the pyridazinone ring can produce dihydropyridazinone derivatives.
Scientific Research Applications
4-(4-Methoxybenzyl)-2-methyl-6-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)-2-methyl-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Key Observations:
Position 4: The 4-methoxybenzyl group differs from amino (compound 15) or trifluoromethylphenyl () substituents. The para-methoxy group may enhance electron-donating effects and hydrogen-bonding capacity .
Position 6 : A phenyl group here (vs. methyl or 4-methylphenyl in analogs) could increase lipophilicity and π-π stacking interactions, relevant to receptor binding .
Pharmacological Implications
- Anti-Inflammatory Potential: Compounds with para-substituted aryl groups (e.g., 4-methylphenyl in ) show anti-inflammatory activity (IC50 = 11.6 μM). The target’s 4-methoxybenzyl group may similarly modulate COX or cytokine pathways .
- Antinociceptive Activity: 6-Phenyl derivatives (e.g., ) exhibit antinociceptive effects, suggesting the target’s phenyl group at position 6 could contribute to pain relief .
- Agonist Activity : Compound 11a’s 3-methoxybenzyl group acts as a formyl peptide receptor agonist. The target’s para-methoxy substitution might alter receptor specificity or potency .
Physicochemical Properties
- Solubility: The para-methoxy group in the target compound could improve water solubility compared to non-polar substituents (e.g., trifluoromethyl in ).
- Crystallinity : Hydrogen-bonding patterns (C=O and methoxy groups) may influence crystal packing, as seen in Etter’s graph-set analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
